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Octapeptide 2

Cat. No.: B12384659
M. Wt: 945.0 g/mol
InChI Key: IZUXSDLDQJZDFW-BNJNSGOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Octapeptide-2 within the Field of Bioactive Peptide Research

Bioactive peptides are short chains of amino acids that can elicit specific biological responses. Within this expansive field, Octapeptide-2 emerges as a biomimetic peptide. sryahwapublications.com Biomimetic peptides are synthetic compounds designed to replicate the action of naturally occurring molecules, such as growth factors. sryahwapublications.com They represent a bridge between smaller chemical molecules and larger proteins, offering potential for greater chemical stability and reduced production costs compared to recombinant growth factors. sryahwapublications.com

Octapeptide-2 is a synthetic peptide composed of eight amino acids. sryahwapublications.com Its primary area of investigation is within cosmetic and dermatological applications, where it is studied for its potential to promote hair growth. abmole.comtargetmol.commedchemexpress.com It is often researched as a component in formulations alongside other bioactive peptides. sryahwapublications.comscirp.org

Historical Trajectories and Milestones in Octapeptide-2 Investigation

The scientific journey into peptides began with foundational discoveries in the 20th century. A pivotal moment was the isolation and identification of oxytocin, a cyclic octapeptide hormone, which marked a significant advance in understanding peptide function. sryahwapublications.com Subsequent research into other endogenous peptides, such as the octapeptide angiotensin II, which plays a role in blood pressure regulation, further solidified the importance of these molecules in physiological processes. ahajournals.orgbritannica.com The synthesis of the angiotensin octapeptide was a notable achievement accomplished by research groups in the mid-20th century. ahajournals.org

The development of specific synthetic peptides like Octapeptide-2 is a more recent evolution, stemming from advancements in peptide synthesis and a growing interest in their application in dermatology. While the precise date of Octapeptide-2's initial synthesis is not prominently documented in historical literature, its emergence is part of a modern trend in cosmetic science focusing on growth factor mimetics. tandfonline.com Research in the late 2010s began to feature Octapeptide-2 in preclinical and clinical studies, particularly for hair loss conditions. sryahwapublications.comoatext.com

Current Research Paradigms and Scientific Significance of Octapeptide-2 Studies

Current research on Octapeptide-2 is predominantly focused on its potential effects on the human hair follicle. sryahwapublications.com The scientific significance lies in its investigation as a synthetic agonist of naturally occurring growth factors, which are crucial for the hair follicle's life cycle. tandfonline.com

Mechanism of Action: The primary mechanism under investigation is its role as a biomimetic of Thymosin Beta-4, a growth factor known to stimulate hair growth. tandfonline.commedchemexpress.com Research suggests Octapeptide-2 may promote hair growth through several pathways:

Stem Cell Activation: It is proposed to activate hair follicle stem cells. scirp.orgscirp.org

Cell Migration and Proliferation: Studies indicate it may enhance the migration of stem cells and their progeny to the base of the follicle and increase the growth of keratinocytes and fibroblasts in vitro. sryahwapublications.comscirp.orgrcihairscience.com

Angiogenesis: It is investigated for its potential to stimulate the formation of new blood vessels (angiogenesis), which could improve nourishment to the hair follicle. tandfonline.comrcihairscience.com

Extracellular Matrix Remodeling: The peptide is also studied for its role in remodeling the extracellular matrix. tandfonline.comrcihairscience.com

Interactive Table: Investigated Mechanisms of Octapeptide-2

Investigated Mechanism Description Supporting References
Growth Factor Mimicry Acts as a synthetic mimic of Thymosin Beta-4. tandfonline.commedchemexpress.com
Stem Cell Activation Promotes the activation of hair follicle stem cells. scirp.orgscirp.org
Cell Proliferation Increases the in vitro growth of keratinocytes and fibroblasts. sryahwapublications.com
Angiogenesis Stimulates the formation of new blood vessels. tandfonline.comrcihairscience.com
Cell Migration Facilitates the migration of stem cells to the hair follicle base. rcihairscience.com

| ECM Remodeling | Aids in the remodeling of the extracellular matrix. | tandfonline.comrcihairscience.com |

Combination Studies: A significant paradigm in Octapeptide-2 research is its evaluation in combination with other biomimetic peptides. sryahwapublications.comscirp.org These studies aim to understand if a multi-targeted approach yields different outcomes. Formulations combining Octapeptide-2 with peptides like Copper Tripeptide-1, Oligopeptide-20, and Acetyl Decapeptide-3 have been the subject of preclinical investigations on human hair follicles. sryahwapublications.comnih.gov Other studies have examined it as part of a seven-peptide complex combined with hyaluronic acid. scirp.orgscirp.org These studies often measure effects on hair shaft elongation and the phases of the hair growth cycle. sryahwapublications.com

Interactive Table: Peptides Studied in Conjunction with Octapeptide-2

Peptide Name Investigated Function in Combination Studies Supporting References
Copper Tripeptide-1 Stimulates hair follicle stem cells, anti-inflammatory, angiogenesis. sryahwapublications.comnih.gov
Oligopeptide-20 Involved in collagen and glycosaminoglycan synthesis. sryahwapublications.comnih.gov
Acetyl Decapeptide-3 Biomimetic of Basic Fibroblast Growth Factor (bFGF), involved in skin regeneration. sryahwapublications.comtandfonline.comnih.gov
Decapeptide-10 Stimulates angiogenesis and microcirculation. scirp.org
Octapeptide-11 Investigated for inhibition of hair cell apoptosis. scirp.org
Decapeptide-18 Studied for its role in inducing new hair follicles via specific signaling pathways. scirp.org
Oligopeptide-54 Investigated for hair loss inhibition by down-regulating specific mediators. scirp.org

| Oligopeptide-71 | Promotes hair re-growth by activating the Wnt/β-catenin signaling pathway. | scirp.org |

Another area of investigation involves a novel octapeptide, ansin2, which has been studied for its ability to inhibit melanogenesis, suggesting potential applications in treating hyperpigmentation. nih.govacs.org Similarly, an octapeptide derived from Lingzhi mushrooms has been identified with antioxidant and tyrosinase inhibitory activity. mdpi.comnih.gov It is important to note these are distinct molecules from the Octapeptide-2 primarily researched for hair applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H60N10O16S B12384659 Octapeptide 2

Properties

Molecular Formula

C38H60N10O16S

Molecular Weight

945.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H60N10O16S/c1-17(2)30(37(62)46-24(38(63)64)12-13-65-5)48-34(59)23(8-11-28(54)55)45-35(60)25(14-20-15-40-16-41-20)47-33(58)22(7-10-27(52)53)44-32(57)21(6-9-26(50)51)43-31(56)18(3)42-36(61)29(39)19(4)49/h15-19,21-25,29-30,49H,6-14,39H2,1-5H3,(H,40,41)(H,42,61)(H,43,56)(H,44,57)(H,45,60)(H,46,62)(H,47,58)(H,48,59)(H,50,51)(H,52,53)(H,54,55)(H,63,64)/t18-,19+,21-,22-,23-,24-,25-,29-,30-/m0/s1

InChI Key

IZUXSDLDQJZDFW-BNJNSGOPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)N

Origin of Product

United States

Molecular Mechanisms of Octapeptide 2 Action

Octapeptide-2 Interaction with Biomolecular Targets

Identification of Octapeptide-2 Binding Partners

Research indicates that Octapeptide-2, a biomimetic peptide, is designed to mimic the action of natural growth factors. medchemexpress.com One of its identified binding partners is the Leucine-rich G protein-coupled receptor 5 (Lgr5). nih.gov Lgr5 is a well-established marker for stem cells in various tissues, including hair follicles. targetmol.comnih.gov By acting as an exogenous ligand for Lgr5, Octapeptide-2 can activate these follicular stem cells, promoting their proliferation and migration. targetmol.comnih.gov

Another area of investigation involves the interaction of macrocyclic octapeptides with enzymes like histone deacetylase 6 (HDAC6). researchgate.netnih.govnih.gov While not identical to the linear Octapeptide-2 used in cosmetics, these studies reveal that octapeptides can bind to the catalytic domain of HDAC6. researchgate.netnih.govnih.gov This interaction is often mediated by a specific amino acid that interacts with the zinc ion in the enzyme's active site. researchgate.netnih.gov Molecular docking simulations have also suggested that Octapeptide-2 can bind to specific enzymes involved in skin metabolism, which may enhance its stability and effectiveness. smolecule.com

Ligand-Receptor Binding Kinetics and Affinity Profiling

The affinity and kinetics of the interaction between a ligand and its receptor are critical determinants of its biological activity. For Octapeptide-2, surface plasmon resonance (SPR) analysis has been employed to quantify its binding to Lgr5, confirming a direct interaction. nih.gov

In studies of other octapeptides, such as those designed to inhibit memapsin-2 (BACE), the inhibitor OM99-2, an octapeptide substrate analog, was found to have a high affinity with a Ki value of 2 nM. ebi.ac.uk Similarly, a novel octapeptide, GCPF, demonstrated a high affinity for integrin αvβ3 with a dissociation constant (Kd) of 2.412 ± 0.455 nM, indicating a strong and spontaneous binding interaction. dovepress.com While specific Kd values for the binding of the cosmetic ingredient Octapeptide-2 to its primary targets are not widely published, these related findings underscore the potential for high-affinity interactions.

Table 1: Binding Affinity of Various Octapeptides to their Targets

OctapeptideTargetMethodBinding Affinity (Kd/Ki)
Lgr5-binding octapeptideLgr5SPRConfirmed binding nih.gov
OM99-2Memapsin-2Not Specified2 nM (Ki) ebi.ac.uk
GCPFIntegrin αvβ3ELISA2.412 ± 0.455 nM (Kd) dovepress.com
Macrocyclic octapeptide 1HDAC6 CD2Not SpecifiedIC50 = 4.4 nM nih.gov
Macrocyclic octapeptide 2HDAC6 CD2Not SpecifiedIC50 = 3.6 nM nih.gov

Structural Basis of Octapeptide-2 Recognition by Target Receptors and Enzymes

The structural basis of how Octapeptide-2 is recognized by its targets provides insight into the specificity of its action. For macrocyclic octapeptides binding to HDAC6, X-ray crystallography has revealed that the interaction is dominated by a potent thiolate-zinc interaction, with a specific unnatural amino acid playing a key role. researchgate.netnih.govacs.org Interestingly, apart from this key interaction, these octapeptides make few direct hydrogen bonds with the protein, with water molecules appearing to "cushion" the interface. researchgate.netnih.govacs.org This suggests that the binding may mimic how macromolecular protein substrates interact with the enzyme. researchgate.netnih.govnih.gov

In the case of the prion protein's octapeptide repeat binding to an antibody, the crystal structure shows an extended conformation of the peptide when bound, indicating that the antibody disrupts any native turn-like structure. nih.gov While a crystal structure of Octapeptide-2 bound to its primary receptor, Lgr5, is not publicly available, these related structural studies provide a framework for understanding the principles of octapeptide-receptor recognition.

Intracellular Signaling Pathways Modulated by Octapeptide-2

Upon binding to its cellular targets, Octapeptide-2 triggers a cascade of intracellular signaling events that ultimately lead to its observed biological effects, such as promoting hair growth.

Octapeptide-2 Activation or Inhibition of Key Signaling Cascades (e.g., Wnt/β-catenin, MAPK, PI3K/Akt)

A significant body of evidence points to the activation of the Wnt/β-catenin signaling pathway as a primary mechanism of Octapeptide-2's action in hair follicles. nih.gov The Wnt pathway is crucial for hair follicle development, morphogenesis, and regeneration. mdpi.commdpi.com By binding to Lgr5, which acts as a co-receptor for Wnt ligands, Octapeptide-2 enhances Wnt signaling. nih.gov This leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation. nih.govsigmaaldrich.com Studies have shown that treatment with an Lgr5-binding octapeptide leads to increased nuclear β-catenin and expression of its downstream targets. nih.gov In androgenetic alopecia models, this octapeptide was able to restore the expression of Wnt-5a and Wnt-10b, which were inhibited by dihydrotestosterone (B1667394) (DHT). nih.gov

In addition to the Wnt pathway, Octapeptide-2 has been shown to influence other key signaling cascades. Treatment of human hair follicle dermal papilla cells with an Lgr5-binding octapeptide resulted in the phosphorylation and activation of both Akt and ERK, key components of the PI3K/Akt and MAPK pathways, respectively. researchgate.net The PI3K/Akt pathway is known to be involved in cell survival and proliferation. ahajournals.orgnih.gov The MAPK/ERK pathway is also implicated in cell growth and differentiation. medchemexpress.commedchemexpress.cn The activation of these pathways contributes to the proliferation and differentiation of various hair follicle cells. researchgate.net

Table 2: Signaling Pathways Activated by Octapeptide-2 and Related Peptides

PeptideSignaling PathwayEffectCell Type
Lgr5-binding octapeptideWnt/β-cateninActivation, increased nuclear β-catenin, increased Wnt-5a and Wnt-10b expression nih.govHuman hair follicle dermal papilla cells nih.gov
Lgr5-binding octapeptidePI3K/AktActivation (increased p-Akt) researchgate.netHuman hair follicle dermal papilla cells researchgate.net
Lgr5-binding octapeptideMAPK/ERKActivation (increased p-ERK) researchgate.netHuman hair follicle dermal papilla cells researchgate.net
Angiotensin II (octapeptide)PI3K/AktActivation, necessary for proliferation ahajournals.orgRat aortic smooth muscle cells, CHO-AT1A cells ahajournals.org
Angiotensin II (octapeptide)MAPKActivation ahajournals.orgRostral ventrolateral medulla neurons ahajournals.org
CCK-8 (octapeptide)PI3K/AktActivation, protective against apoptosis nih.govH9c2 cardiomyoblast cells nih.gov

Involvement of Second Messengers in Octapeptide-2-Mediated Responses

The activation of G protein-coupled receptors (GPCRs), such as Lgr5, often involves the generation of second messengers that amplify the initial signal. While specific studies on the second messengers directly generated by Octapeptide-2 are limited, the pathways it activates provide clues.

For instance, the activation of the Wnt pathway can be influenced by second messengers. The interaction of other octapeptides, like angiotensin II, with their GPCRs leads to the activation of phospholipase C (PLC). scielo.org.mx PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scielo.org.mx IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). scielo.org.mx Calcium is a versatile second messenger involved in numerous cellular processes, including proliferation. embopress.org

Furthermore, studies on cholecystokinin (B1591339) (CCK) octapeptide have shown it can stimulate the release of arachidonic acid, another signaling molecule, from cardiac myocytes. nih.gov While further research is needed to directly link Octapeptide-2 to the production of specific second messengers like cAMP, Ca2+, or lipid-derived messengers, its activation of GPCR-downstream pathways like PI3K/Akt and MAPK strongly suggests their involvement in mediating its cellular effects.

Downstream Effectors and Nuclear Translocation Events Driven by Octapeptide-2

The biological activity of Octapeptide-2 is initiated at the cell surface, but its ultimate effects are realized through the activation of intracellular signaling pathways and the subsequent actions of downstream effector molecules. A critical event in many of these pathways is the translocation of effector proteins from the cytoplasm into the nucleus, where they can directly influence gene expression.

One of the primary signaling cascades influenced by certain octapeptides is the Wnt/β-catenin pathway. nih.govresearchgate.net This pathway is integral to hair growth and regeneration. nih.gov Research on an octapeptide that binds to the Leucine-rich G-protein-coupled receptor 5 (Lgr5) demonstrated its ability to activate Wnt/β-catenin signaling. nih.govresearchgate.net Activation of this pathway leads to the stabilization and accumulation of the downstream effector β-catenin in the cytoplasm. This accumulated β-catenin then translocates into the nucleus, where it acts as a transcriptional co-activator, partnering with transcription factors to initiate the expression of target genes involved in cell proliferation and differentiation. nih.govresearchgate.net

In the context of melanogenesis, signaling pathways converge on the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. escholarship.orgplos.org Peptides can modulate signaling cascades such as the cAMP/PKA/CREB pathway, which culminates in the phosphorylation of the cAMP response element-binding protein (CREB). mdpi.comnih.gov Phosphorylated CREB enters the nucleus and binds to the promoter of the MITF gene, activating its transcription. nih.gov The resulting MITF protein then translocates back into the nucleus to regulate the expression of melanogenic enzymes. escholarship.orgscielo.br

Furthermore, other signaling effectors like the Extracellular signal-regulated kinases (ERK1/2) are subject to spatial regulation via nuclear translocation. embopress.org While not directly stimulated by Octapeptide-2 in the reviewed literature, the principle remains a core concept in cellular signaling. For instance, the Mxi2 protein can facilitate the nuclear entry of both phosphorylated and unphosphorylated ERK1/2, highlighting a mechanism for stimulus-independent nuclear import that can be co-opted by various signaling pathways. embopress.org This nuclear accumulation of kinases allows them to phosphorylate and regulate nuclear substrates, including transcription factors.

Downstream EffectorTriggering PathwayFunction upon Nuclear TranslocationReference
β-cateninWnt/β-cateninActs as a transcriptional co-activator to regulate genes for cell proliferation and differentiation. nih.govresearchgate.net
MITF (Microphthalmia-associated transcription factor)cAMP/PKA/CREB, MAPKMaster transcriptional regulator of genes encoding melanogenic enzymes (e.g., Tyrosinase, TRP-1, TRP-2). escholarship.orgnih.govfrontiersin.org
CREB (cAMP response element-binding protein)cAMP/PKABinds to the promoter of the MITF gene to activate its transcription. nih.gov
ERK1/2 (Extracellular signal-regulated kinases)MAPK/ERKPhosphorylates nuclear substrates, including transcription factors, to regulate gene expression. embopress.orgencyclopedia.pub

Transcriptional and Post-Transcriptional Regulation by Octapeptide-2

The nuclear translocation of downstream effectors is the mechanistic link between Octapeptide-2-initiated signaling and the regulation of the cell's genetic machinery. This regulation occurs at both the transcriptional level, controlling which genes are read, and the post-transcriptional level, influencing the fate of the resulting RNA molecules.

Octapeptide-2 Influence on Gene Expression Profiles

By modulating signaling pathways, Octapeptide-2 can orchestrate significant changes in the expression profiles of target cells. The specific genes affected depend on the cellular context and the specific octapeptide sequence.

In studies related to hair growth, an Lgr5-binding octapeptide was found to restore the expression of Wnt-5a and Wnt-10b in human hair follicle dermal papilla cells, counteracting the inhibitory effects of Dihydrotestosterone (DHT). nih.govresearchgate.net These Wnt ligands are crucial for maintaining the anagen (growth) phase of the hair cycle.

In the context of skin pigmentation, a multifunctional octapeptide (PVRSSNCA) derived from the Lingzhi mushroom was shown to alter the expression of proteins involved in melanogenesis. mdpi.comresearchgate.net Targeted proteomics analysis revealed that this octapeptide treatment led to the upregulation of Rab29 and Dopachrome tautomerase (Dct), while downregulating Tyrosinase-related protein 1 (Tyrp1). mdpi.comresearchgate.net The imbalance between Dct and Tyrp1 may affect the stability of the melanogenic enzyme complex. mdpi.com Other peptide studies have consistently shown that signaling pathways activated by peptides can suppress the expression of key melanogenesis-related genes, including Tyrosinase (TYR), TYRP1, TYRP2, and their master regulator, MITF. frontiersin.orgnih.gov

Gene/ProteinEffect of OctapeptideBiological ContextReference
Wnt-5aUpregulation/RestorationHair follicle regeneration nih.govresearchgate.net
Wnt-10bUpregulation/RestorationHair follicle regeneration nih.govresearchgate.net
Rab29UpregulationMelanogenesis mdpi.comresearchgate.net
Dct (Dopachrome tautomerase)UpregulationMelanogenesis mdpi.comresearchgate.net
Tyrp1 (Tyrosinase-related protein 1)DownregulationMelanogenesis mdpi.comresearchgate.net
MITF (Microphthalmia-associated transcription factor)Downregulation (by related peptides)Melanogenesis frontiersin.orgnih.gov
TYR (Tyrosinase)Downregulation (by related peptides)Melanogenesis frontiersin.orgnih.gov

Regulation of Specific Gene Promoters by Octapeptide-2

The expression of a gene is fundamentally controlled at its promoter, a specific DNA sequence where the transcription machinery assembles. frontiersin.org Short peptides can interact with DNA, and their influence on signaling pathways allows them to regulate gene promoters indirectly through the activation of transcription factors. nih.govnih.gov

Transcription factors are proteins that bind to specific DNA sequences within promoter regions to either activate or repress gene transcription. news-medical.netsenecalearning.com The activity of Octapeptide-2 leads to the activation of such factors. For example, the activation of the PKA pathway by cell-surface receptor engagement results in the phosphorylation of the transcription factor CREB. nih.gov This modification enables phospho-CREB to translocate to the nucleus and bind to a specific DNA sequence known as the cAMP response element (CRE), which is located in the promoter region of the MITF gene. nih.gov This binding event recruits the transcriptional machinery and initiates the expression of MITF, the master regulator of melanocyte genes. nih.govfrontiersin.org

The regulation of the MITF promoter is complex, involving multiple transcription factors that can be influenced by various signaling pathways. Factors such as SOX10 and PAX3 act as positive regulators, while others like BRN2 and FOXD3 can have an inhibitory effect. plos.org Therefore, the ultimate effect of a peptide on a specific promoter depends on the balance of activating and repressing signals it generates within the cell.

Modulation of MicroRNA and Long Non-Coding RNA Networks by Octapeptide-2

Beyond the direct regulation of protein-coding genes, cellular processes are finely tuned by a complex network of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govfrontiersin.org MiRNAs are short RNA molecules that typically repress gene expression by binding to messenger RNAs (mRNAs), leading to their degradation or translational inhibition. nih.gov LncRNAs are longer transcripts with diverse regulatory roles. nih.gov

A key mechanism of interaction is the "competing endogenous RNA" (ceRNA) or "miRNA sponge" effect. nih.govnih.gov In this scenario, lncRNAs contain binding sites for specific miRNAs. By sequestering these miRNAs, the lncRNA effectively acts as a sponge, preventing the miRNA from binding to and repressing its other mRNA targets. nih.gov This leads to an upregulation of the proteins encoded by those target mRNAs.

While direct studies mapping the comprehensive impact of Octapeptide-2 on the non-coding RNA landscape are emerging, strong connections can be inferred from its known signaling activities. For example, research into hair follicle cycling has identified that target genes of differentially expressed miRNAs are significantly enriched in the Wnt signaling pathway. researchgate.net This work led to the construction of a complex lncRNA-miRNA-mRNA regulatory network, demonstrating that the Wnt pathway—a known target of certain octapeptides—is heavily modulated by these non-coding RNAs. researchgate.net This suggests that Octapeptide-2 could exert its effects not only by promoting the transcription of genes like Wnt-5a but also by influencing the lncRNAs and miRNAs that regulate the stability and translation of key components within this and other signaling pathways. researchgate.netfrontiersin.org

Cellular and Biological Effects of Octapeptide 2 in Vitro Models

Octapeptide-2 Effects on Cell Proliferation and Viability

Octapeptide-2 has been shown to influence fundamental cellular processes such as proliferation and viability. sryahwapublications.commedchemexpress.commedchemexpress.com As a biomimetic of thymosin-β4, it is suggested to play a role in promoting cell growth and migration. sryahwapublications.commedchemexpress.com

Induction or Inhibition of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

Octapeptide-2 has been reported to inhibit apoptosis, or programmed cell death, in certain cell types. medchemexpress.commedchemexpress.cominci.guide This anti-apoptotic effect contributes to increased cell viability and tissue health. For example, it is suggested that Octapeptide-2 can inhibit apoptosis in hair follicle cells, thereby reinforcing the hair and promoting a healthy shine. inci.guide The mechanism is thought to involve the reduction of cell apoptosis, which, in conjunction with increased keratinocyte proliferation, contributes to its hair growth-promoting effects. medchemexpress.commedchemexpress.commedchemexpress.com In contrast, a different octapeptide, cholecystokinin (B1591339) octapeptide-8, was found to protect human retinal pigment epithelial cells from apoptosis induced by oxidative stress. nih.gov This was associated with the suppression of pro-apoptotic proteins like Fas-associated death domain and Bax, and an increase in the anti-apoptotic protein Bcl-2. nih.gov

Octapeptide-2 Influence on Cellular Differentiation and Phenotype

Beyond its effects on cell numbers, Octapeptide-2 also plays a role in guiding cellular differentiation and influencing the physical characteristics and behavior of cells.

Impact on Stem Cell Differentiation in vitro

A key area of research for Octapeptide-2 is its influence on stem cell differentiation, particularly in the context of hair follicles. targetmol.comulprospector.comrcihairscience.com It is believed to promote hair growth by activating hair follicle stem cells. targetmol.comulprospector.comexperchem.com By mimicking growth factors like thymosin beta 4, Octapeptide-2 is thought to stimulate the migration and subsequent differentiation of stem cells and their progeny to the base of the hair follicle. sryahwapublications.comrcihairscience.com One study highlighted that an Lgr5-binding octapeptide induced differentiation in human hair follicle outer root sheath cells, hair follicle germinative matrix cells, and hair follicle stem cells. researchgate.netnih.gov This was linked to the activation of the Wnt/β-catenin signaling pathway. researchgate.netnih.gov Another study demonstrated that human adipose-derived mesenchymal stem cells encapsulated in a hybrid hydrogel containing an octapeptide differentiated into epithelial cells in vivo. nih.gov

Changes in Cell Morphology, Adhesion, and Migration

Octapeptide-2 has been shown to increase cell migration. targetmol.comulprospector.comexperchem.com This is a critical process in tissue repair and regeneration. The peptide is thought to facilitate the migration of stem cells, which is essential for processes like hair growth. sryahwapublications.comrcihairscience.com The ability of cells to adhere to the extracellular matrix is also crucial for their function. Research on the octapeptide angiopeptin (B12286003) demonstrated its ability to decrease the adhesiveness of rat heart endothelial cells for mononuclear cells. dntb.gov.ua Another study showed that IL-2-derived octapeptides could inhibit T cell adhesion to fibronectin. aai.org The morphology of a cell, its shape and structure, is closely linked to its function. While direct studies on Octapeptide-2's effect on the morphology of various cell types are limited, it is known that changes in cell adhesion and migration are often accompanied by alterations in cell shape. rsc.org

Octapeptide-2 Modulation of Cellular Secretion and Extracellular Matrix Components

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Octapeptide-2 has been found to influence the composition and remodeling of the ECM. It is suggested that Octapeptide-2 stimulates the synthesis of key ECM proteins such as collagen and elastin (B1584352) by fibroblasts. inci.guide This contributes to the structural integrity and elasticity of tissues. The peptide is also implicated in extracellular matrix remodeling, a dynamic process essential for tissue development and repair. sryahwapublications.comrcihairscience.com For instance, the octapeptide P-5m has been shown to modulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the ECM, which can impact cell invasion and metastasis. spandidos-publications.commdpi.com

Interactive Data Table: Summary of In Vitro Effects of Octapeptide-2 and Related Octapeptides

Cellular Process Specific Effect Cell Type(s) Key Findings References
Cell Proliferation Increased ProliferationHuman Hair Follicles, Human Hair Follicle Dermal Papilla Cells (HHFDPCs), KeratinocytesPromoted anagen phase and cell proliferation. sryahwapublications.com Concentration-dependent increase in proliferation via Wnt/β-catenin signaling. researchgate.netnih.gov Increased proliferation. medchemexpress.commedchemexpress.commedchemexpress.com sryahwapublications.commedchemexpress.commedchemexpress.comresearchgate.netnih.govmedchemexpress.com
G1-Cell Cycle ArrestMurine Ascitic H22 Hepatoma CellsInduced G1-phase arrest. spandidos-publications.com
Programmed Cell Death Inhibition of ApoptosisHair Follicle Cells, Human Retinal Pigment Epithelial CellsInhibits apoptosis, reinforcing hair. inci.guide Protected against oxidative stress-induced apoptosis. nih.gov inci.guidenih.gov
Stem Cell Differentiation Promotion of DifferentiationHair Follicle Stem Cells, Human Adipose-Derived Mesenchymal Stem CellsActivates and promotes differentiation of hair follicle stem cells. targetmol.comulprospector.comrcihairscience.comexperchem.com Differentiated into epithelial cells in vivo. nih.gov targetmol.comulprospector.comrcihairscience.comexperchem.comnih.gov
Cell Migration Increased MigrationStem CellsFacilitates migration of stem cells to the base of the hair follicle. sryahwapublications.comrcihairscience.com
Cell Adhesion Decreased AdhesionRat Heart Endothelial CellsDecreased adhesiveness for mononuclear cells (Angiopeptin). dntb.gov.ua
Inhibition of AdhesionHuman T CellsInhibited adhesion to fibronectin (IL-2 derived octapeptides). aai.org
Extracellular Matrix Increased SynthesisFibroblastsStimulates synthesis of collagen and elastin. inci.guide
Modulation ECM RemodelingNot specifiedImplicated in extracellular matrix remodeling. sryahwapublications.comrcihairscience.com
Modulation of MMP-2Hepatocellular Carcinoma CellsInhibited invasion and metastasis through modulation of MMP-2 expression (P-5m). spandidos-publications.commdpi.com

Octapeptide-2 Effects on Cellular Metabolism and Bioenergetics

Based on available scientific literature, there is currently no specific research data detailing the direct effects of Octapeptide-2 on the modulation of glucose uptake or glycolytic pathways in in-vitro models.

Based on available scientific literature, there is currently no specific research data detailing the impact of Octapeptide-2 on mitochondrial respiration or the production of Adenosine Triphosphate (ATP) in in-vitro models.

Table of Mentioned Compounds

Compound Name
Acetyl Decapeptide-3
Adenosine Triphosphate (ATP)
Akt
β-catenin
Collagen
Copper Tripeptide-1
Dihydrotestosterone (B1667394) (DHT)
Elastin
ERK
Fibronectin
Glucose
Lgr5
Matrix Metalloproteinase (MMP)
MMP-2
MMP-9
Octapeptide-2
Oligopeptide-20
Thymosin Beta-4
Wnt-10b

Advanced Methodological Approaches in Octapeptide 2 Research

In Vitro Cell Culture Models for Octapeptide-2 Studies

In vitro models are fundamental to understanding the biological impact of Octapeptide-2 at the cellular level. These systems allow for the controlled study of cellular responses, signaling pathways, and intercellular communications.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a primary and widely used method for initial investigations into the effects of Octapeptide-2. nih.govnih.gov This approach is particularly valuable for studying the direct impact of the peptide on specific cell types involved in hair follicle biology.

Given that Octapeptide-2 is known to increase the proliferation of keratinocytes and fibroblasts, 2D cultures of these cell lines are instrumental. medchemexpress.comstudiosorbellini.it Human hair follicle dermal papilla cells (HHFDPCs), human hair follicle outer root sheath cells (HHFORSCs), human hair follicle germinal matrix cells (HHFGMCs), and human hair follicle stem cells (HHFSCs) are key cell types that can be cultured in 2D to assess the effects of Octapeptide-2 on their proliferation and differentiation. researchgate.netnih.gov

Table 1: Application of 2D Cell Lines in Octapeptide-2 Research

Cell Line Application in Octapeptide-2 Research Key Parameters Measured
Human Keratinocytes Assessment of proliferation and differentiation Cell viability, proliferation rates, expression of keratinocyte-specific markers
Human Fibroblasts Evaluation of extracellular matrix protein synthesis Collagen and elastin (B1584352) production, cell migration
Human Hair Follicle Dermal Papilla Cells (HHFDPCs) Investigation of signaling pathway activation (e.g., Wnt/β-catenin) Cell proliferation, nuclear translocation of β-catenin, expression of downstream target genes

These 2D models provide a cost-effective and high-throughput platform for initial screening and mechanistic studies of Octapeptide-2. nih.gov

Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant environment compared to 2D cultures by mimicking the complex cell-cell and cell-matrix interactions found in native tissues. stemcell.comnih.gov In the context of Octapeptide-2 research, 3D models of the hair follicle are particularly insightful.

A significant application of 3D models in this field is the use of HHFDPC spheroids to create an in vitro environment that mimics androgenetic alopecia. researchgate.netnih.gov This model allows researchers to study the restorative effects of Octapeptide-2 on hair regeneration under conditions that simulate hair loss. researchgate.netnih.gov In such spheroid cultures, it has been observed that an octapeptide can restore the expression of Wnt-5a and Wnt-10b, which are inhibited by dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia. nih.gov

Table 2: Characteristics of 3D Organoid and Spheroid Models in Octapeptide-2 Studies

Model Type Description Relevance to Octapeptide-2 Research
HHFDPC Spheroids Aggregates of human hair follicle dermal papilla cells that self-organize into a 3D structure. Mimics the in vivo architecture of the dermal papilla and allows for the study of signaling pathways in a more complex environment. researchgate.netnih.gov

These advanced 3D models are crucial for validating findings from 2D cultures and for gaining a deeper understanding of how Octapeptide-2 functions in a tissue-like context. researchgate.net

Co-culture systems, where two or more different cell types are grown together, are designed to study the interactions and communication between cells. nih.govresearchgate.net In the context of the hair follicle, which is composed of multiple cell types that work in concert, co-culture models are essential for understanding the comprehensive effects of Octapeptide-2.

A co-culture of dermal papilla cells and keratinocytes, for example, can be used to investigate how Octapeptide-2 modulates the paracrine signaling that governs hair follicle cycling. The peptide may act on one cell type to release growth factors that, in turn, stimulate the proliferation and differentiation of the other cell type. Transwell insert systems can be employed in these co-cultures to separate the cell types physically while allowing for the exchange of soluble factors through a semi-permeable membrane. nih.gov

Table 3: Potential Co-Culture Systems for Octapeptide-2 Research

Co-cultured Cell Types Research Question Potential Findings
Dermal Papilla Cells & Keratinocytes How does Octapeptide-2 influence the communication between these two key hair follicle cell populations? Identification of secreted factors and signaling molecules that mediate the effects of Octapeptide-2 on hair growth.

By studying these intercellular interactions, researchers can gain a more holistic view of the biological activity of Octapeptide-2.

Biochemical and Biophysical Techniques for Octapeptide-2 Interaction Analysis

To fully comprehend the mechanism of action of Octapeptide-2, it is crucial to identify its direct binding partners and characterize the thermodynamics and kinetics of these interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques used to study biomolecular interactions in real-time. jacksonimmuno.com

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte to an immobilized ligand. jacksonimmuno.com This technique has been successfully employed to confirm the binding of an octapeptide to the Leucine-rich G protein-coupled receptor 5 (Lgr5), a known stem cell marker in the hair follicle. researchgate.netnih.gov SPR analysis can provide valuable data on the kinetics of this interaction, including the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. springernature.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules. nih.govnih.gov In a typical ITC experiment, a solution of Octapeptide-2 would be titrated into a solution containing a potential binding partner, and the heat released or absorbed during the interaction is measured. malvernpanalytical.com This allows for the determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment. nih.gov This thermodynamic data provides deep insights into the forces driving the interaction between Octapeptide-2 and its target receptors or proteins. nih.gov

Table 4: Comparison of SPR and ITC for Octapeptide-2 Interaction Analysis

Technique Principle Key Parameters Determined Application for Octapeptide-2
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. jacksonimmuno.com Association rate (k_a), Dissociation rate (k_d), Equilibrium dissociation constant (K_D). springernature.com Confirming binding to receptors like Lgr5 and determining the kinetics of the interaction. researchgate.netnih.gov

Co-Immunoprecipitation (Co-IP) is a technique used to identify physiologically relevant protein-protein interactions. abcam.com In the context of Octapeptide-2 research, Co-IP could be employed to isolate protein complexes that interact with the peptide's known receptor, Lgr5, in the presence and absence of Octapeptide-2. This would involve using an antibody to pull down Lgr5 and any associated proteins from cell lysates. nih.gov By comparing the proteins that co-precipitate with Lgr5 in both conditions, researchers can identify proteins whose interaction with the receptor is modulated by Octapeptide-2.

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify proteins. researchgate.net When coupled with Co-IP, MS can be used to identify the unknown proteins that are part of the immunoprecipitated complex. creative-proteomics.comnih.gov The proteins isolated through Co-IP are typically separated by gel electrophoresis, and the protein bands are then excised, digested into smaller peptides, and analyzed by MS. nih.gov The resulting mass spectra provide a "fingerprint" of the peptides, which can be used to identify the original proteins by searching protein databases. youtube.com This approach, often referred to as "interaction proteomics," can reveal novel binding partners and downstream effectors of the Octapeptide-2 signaling pathway. nih.govnih.gov

Table 5: Workflow for Co-IP and Mass Spectrometry in Octapeptide-2 Research

Step Description Purpose
1. Cell Lysis Cells treated with or without Octapeptide-2 are lysed to release proteins. To create a protein mixture for immunoprecipitation.
2. Immunoprecipitation An antibody specific to a target protein (e.g., Lgr5) is used to capture the protein and its binding partners. To isolate the protein complex of interest. nih.gov
3. Elution The captured protein complex is eluted from the antibody. To prepare the complex for analysis.
4. Gel Electrophoresis The eluted proteins are separated by size. To visualize the protein components of the complex.
5. Mass Spectrometry Protein bands are excised, digested, and analyzed by MS. To identify the individual proteins within the complex. creative-proteomics.comnih.gov

Fluorescence Resonance Energy Transfer (FRET) Based Assays for Intracellular Signaling Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for studying the dynamic molecular events within living cells, offering high spatial and temporal resolution. nih.govnih.govnih.gov This technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. creative-biostructure.comnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, typically occurring only when they are within 1-10 nanometers of each other. creative-biostructure.comnih.gov This principle makes FRET an ideal method for monitoring the real-time interactions and conformational changes of proteins involved in signaling cascades initiated by peptides like Octapeptide-2.

In the context of Octapeptide-2 research, FRET-based biosensors can be engineered to visualize key signaling events. nih.govresearchgate.net For instance, a biosensor could be designed to detect the binding of Octapeptide-2 to its target receptor. Other applications include monitoring the activation of downstream kinases or the production of second messengers like calcium or cAMP. nih.govnih.gov For example, an Epidermal Growth Factor Receptor (EGFR) FRET biosensor has been used to study intracellular mechanotransduction pathways. nih.gov By genetically fusing fluorescent proteins (like CFP and YFP) to the signaling molecules of interest, researchers can observe changes in FRET efficiency as a direct readout of a specific signaling activity. nih.govfrontiersin.org These assays provide invaluable data on the kinetics and subcellular localization of the signaling events that drive the peptide's biological effects.

Table 1: Representative Data from a FRET-Based Kinase Activity Biosensor This table illustrates hypothetical data from an experiment using a FRET biosensor to measure the activity of a downstream kinase following the application of Octapeptide-2 to cultured dermal papilla cells. An increase in the FRET ratio indicates kinase activation.

Timepoint (Minutes)Treatment GroupMean FRET Ratio (Acceptor/Donor)Standard DeviationInterpretation
0Untreated Control1.250.05Basal kinase activity
5Octapeptide-21.680.08Rapid kinase activation
15Octapeptide-21.850.09Peak kinase activation
30Octapeptide-21.520.07Signal attenuation
30Untreated Control1.260.06No change in basal activity

Molecular Biology and Genetic Engineering Approaches in Octapeptide 2 Research

To understand the cellular response to Octapeptide-2, researchers employ gene expression profiling techniques. RNA sequencing (RNA-seq) offers a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by the peptide. In a typical experiment, target cells, such as hair follicle stem cells or dermal papilla cells, would be treated with Octapeptide-2. RNA would then be extracted, converted to cDNA, and sequenced. The resulting data reveals changes in the expression levels of thousands of genes simultaneously, providing a global picture of the peptide's influence on cellular function.

Quantitative real-time polymerase chain reaction (qRT-PCR) is then often used to validate the findings from RNA-seq. This technique is highly sensitive and specific, used to quantify the expression of a select number of target genes. For example, if RNA-seq data suggests that Octapeptide-2 upregulates genes involved in cell proliferation and downregulates genes associated with apoptosis, qRT-PCR would be used to confirm these specific changes with high precision.

CRISPR-Cas9 has become an indispensable tool for validating the molecular targets of therapeutic agents like peptides. nabea.pubnih.govnabea.pubselectscience.net This technology allows for precise editing of the genome, enabling researchers to knock out, knock in, or modify specific genes. nih.govnih.gov To validate a hypothesized receptor for Octapeptide-2, CRISPR-Cas9 could be used to delete the gene encoding that receptor in a relevant cell line. nih.gov

If the cellular response to Octapeptide-2 (e.g., increased proliferation) is diminished or completely absent in the knockout cells compared to wild-type cells, it provides strong evidence that the deleted receptor is indeed the direct target of the peptide. selectscience.netnih.gov This approach offers a definitive way to confirm the on-target activity and specificity of Octapeptide-2, which is a critical step in elucidating its mechanism of action. nabea.pub CRISPR technology can be applied to various cell types, including keratinocytes and stem cells relevant to hair follicle biology. nih.govnih.govreddit.com

RNA interference (RNAi) is another powerful technique used to study gene function by specifically silencing the expression of target genes. wikipedia.org Unlike CRISPR, which permanently alters the DNA, RNAi typically provides transient knockdown of gene expression at the mRNA level. wikipedia.org This is achieved by introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene. wikipedia.org

In Octapeptide-2 research, RNAi can be used as a complementary method to CRISPR for target validation. For example, researchers can use siRNA to temporarily reduce the expression of a suspected receptor or a key downstream signaling protein. nih.govnih.gov The effect of Octapeptide-2 is then assessed in these gene-silenced cells. A reduced response to the peptide following the knockdown of a specific gene implicates that gene in the peptide's mechanism of action. nih.govresearchgate.netacs.org This method is particularly useful for studying genes whose permanent knockout might be lethal to the cell.

Computational and Structural Biology Methodologies

Computational approaches are vital for predicting and analyzing how Octapeptide-2 interacts with its biological targets at an atomic level. cambridge.orgsoftserveinc.com Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., Octapeptide-2) to a second molecule (the receptor). softserveinc.comnih.govfrontiersin.org This method samples a wide range of possible conformations and orientations of the peptide within the binding site of a target protein, calculating a binding score for each pose. cambridge.orgbiorxiv.org The results can identify the most probable binding mode and highlight key amino acid residues involved in the interaction.

Table 2: Example Output from a Molecular Docking and MD Simulation Study This table provides a hypothetical summary of results from a computational study investigating the binding of Octapeptide-2 to a putative growth factor receptor.

Parameter Value Unit Significance
Molecular Docking
Binding Affinity (Score) -9.8 kcal/mol Predicts a strong, favorable binding interaction.
Key Interacting Residues Glu-245, Arg-301, Tyr-315 - Identifies specific receptor amino acids forming hydrogen bonds or hydrophobic interactions with the peptide.
Molecular Dynamics
RMSD of Peptide Backbone 1.5 Å Indicates the peptide remains stably bound in its predicted pose throughout the simulation. frontiersin.org

X-ray Crystallography and NMR Spectroscopy for Conformational Analysis of Octapeptide-2 Complexes

To fully comprehend the biological activity of Octapeptide-2, it is essential to determine its three-dimensional structure, both in isolation and when interacting with its biological targets. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that provide atomic-level insights into molecular conformation.

X-ray Crystallography offers a static, high-resolution snapshot of a molecule's structure in its crystalline state. The process involves several key steps:

Crystallization: The initial and often most challenging step is to obtain well-ordered crystals of Octapeptide-2 or its complexes. This requires screening a wide range of conditions, including solvent, pH, temperature, and precipitating agents.

X-ray Diffraction: Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities.

Data Analysis and Structure Determination: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the peptide's atomic arrangement.

For instance, studies on other octapeptides have successfully utilized X-ray crystallography to reveal detailed helical structures, providing insights into how these peptides fold and interact with other molecules mdpi.com. This technique could similarly be applied to Octapeptide-2 to understand its precise folding pattern, which is critical for its function.

NMR Spectroscopy , in contrast, provides information about the structure and dynamics of molecules in solution, which can more closely mimic the physiological environment. Key NMR experiments for peptide structure determination include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds, helping to assign resonances to specific amino acid residues.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying the complete set of proton signals for each amino acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure calculation.

By integrating the distance and dihedral angle constraints derived from NMR data, a family of structures consistent with the experimental observations can be generated, providing a detailed picture of the conformational ensemble of Octapeptide-2 in solution acs.org. A study on an octapeptide based on β-methyl L-aspartate utilized 220-MHz NMR spectra to establish a transition from folded to nonhelical forms in different solvent systems studiosorbellini.it.

Technique Principle Information Obtained State of Sample
X-ray Crystallography X-ray diffraction from a crystalHigh-resolution 3D atomic coordinatesSolid (crystalline)
NMR Spectroscopy Nuclear spin resonance in a magnetic field3D structure, dynamics, and interactions in solutionLiquid (solution)

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico or computational methods play a vital role in modern drug discovery and peptide engineering. These approaches allow for the prediction of the biological activity of molecules based on their structure, thereby guiding the design of more potent and specific analogues. For Octapeptide-2, in silico tools can be instrumental in understanding its Structure-Activity Relationship (SAR).

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of Octapeptide-2, docking studies can be used to simulate its interaction with target proteins, such as those in the hair follicle. The process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein (receptor) and Octapeptide-2 (ligand) are obtained, either from experimental data or through homology modeling.

Docking Simulation: A scoring function is used to evaluate the binding affinity of different orientations and conformations of the ligand within the receptor's binding site.

Analysis of Results: The predicted binding modes and energies provide insights into the key interactions driving complex formation. For example, a study on the octapeptide ansin2 used docking to show how it could inhibit tyrosinase by covering its catalytic pocket acs.org.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and interactions of Octapeptide-2 and its complexes. This can reveal:

The stability of the peptide-receptor complex.

The role of solvent molecules in the interaction.

The energetic contributions of individual amino acid residues to the binding affinity.

By systematically modifying the amino acid sequence of Octapeptide-2 in silico and predicting the effect of these changes on its binding affinity and activity, researchers can build a comprehensive SAR model. This model can then guide the synthesis of new peptide variants with improved properties. Computational studies on nanobody-derived peptides have successfully used molecular dynamics simulations to estimate binding free energy and map interaction networks with their target receptors mdpi.com.

In Silico Method Purpose Key Outputs
Molecular Docking Predicts the binding orientation of a ligand to a receptor.Binding poses, docking scores, interaction analysis.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Conformational changes, binding free energies, system stability.

Analytical Chemistry Techniques for Octapeptide-2 Research

The accurate detection and quantification of Octapeptide-2 in various matrices, from raw materials to finished cosmetic products, is essential for quality control and research. Analytical chemistry provides a suite of powerful techniques for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the analysis of peptides like Octapeptide-2.

The LC component separates the components of a mixture based on their physicochemical properties. For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where separation is based on the hydrophobicity of the molecules.

The MS/MS component provides mass analysis and structural information. The process involves:

Ionization: The separated peptides eluting from the LC column are ionized, typically using electrospray ionization (ESI).

First Mass Analysis (MS1): The ionized peptides are separated based on their mass-to-charge ratio (m/z). A specific precursor ion corresponding to Octapeptide-2 is selected.

Fragmentation: The selected precursor ion is fragmented into smaller product ions in a collision cell.

Second Mass Analysis (MS2): The resulting product ions are separated by their m/z, creating a characteristic fragmentation pattern or "fingerprint" for Octapeptide-2.

By monitoring specific precursor-to-product ion transitions in a method called Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve very low limits of quantification and high specificity, even in complex matrices like cosmetic creams nih.gov. The development of an LC-MS/MS method for a peptide involves optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation procedures to ensure accuracy and precision nih.govresearchgate.net.

LC-MS/MS Step Function
Liquid Chromatography Separates Octapeptide-2 from other components in the sample.
Ionization (ESI) Generates charged ions of the peptide for mass analysis.
MS1 Analysis Selects the specific precursor ion of Octapeptide-2.
Fragmentation (CID) Breaks the precursor ion into characteristic product ions.
MS2 Analysis Detects and quantifies the specific product ions.

Spectrophotometric Assays for Enzyme Activity Modulation (e.g., Tyrosinase, Antioxidant Assays)

Spectrophotometric assays are widely used to measure the ability of a compound to modulate the activity of specific enzymes or to assess its antioxidant capacity. These assays are typically based on a color change that can be quantified using a spectrophotometer.

Tyrosinase Inhibition Assay: Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for hair and skin color activeconceptsllc.com. The inhibition of tyrosinase is a target for agents that aim to modulate pigmentation. A common tyrosinase inhibition assay involves:

Reaction Mixture: A solution containing the tyrosinase enzyme and its substrate, L-tyrosine or L-DOPA, is prepared.

Inhibitor Addition: Octapeptide-2 is added to the reaction mixture at various concentrations.

Measurement: The formation of dopachrome, an intermediate in melanin synthesis, is monitored by measuring the absorbance at a specific wavelength (around 475-490 nm) over time activeconceptsllc.comnih.gov. A decrease in the rate of dopachrome formation in the presence of Octapeptide-2 would indicate tyrosinase inhibition. Studies on other peptides have demonstrated their ability to inhibit tyrosinase activity, suggesting a potential mechanism for modulating melanogenesis acs.orgnih.gov.

Antioxidant Assays: Oxidative stress is implicated in various aspects of skin and hair aging. Assays to determine the antioxidant capacity of Octapeptide-2 can provide insights into its potential protective effects. Common spectrophotometric antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color mdpi.comnih.gov.

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the decay of fluorescence over time mdpi.com.

Theoretical Frameworks and Future Directions in Octapeptide 2 Research

Conceptual Models for Octapeptide 2 Biological Function and Regulatory Networks

The primary conceptual model for Octapeptide-2's function is its role as a mimic of Thymosin ß-4 (Tß4), a naturally occurring protein involved in wound healing, cell migration, and inflammation. experchem.com Octapeptide-2 is engineered for greater stability and skin permeation compared to its natural counterpart. experchem.com Its biological activity is centered on promoting cell growth and migration, and notably, activating hair follicle stem cells to encourage hair growth. experchem.com

A conceptual regulatory network can be proposed based on these functions. Octapeptide-2 likely initiates a cascade of intracellular events upon binding to cell surface receptors. This interaction is hypothesized to modulate gene regulatory networks (GRNs) that control cell cycle progression, differentiation, and apoptosis. frontiersin.orgnih.gov By activating follicular stem cells, Octapeptide-2 may influence key transcription factors responsible for maintaining the stem cell niche and initiating the anagen (growth) phase of the hair cycle. The network likely involves the upregulation of pro-growth genes and the downregulation of apoptotic signals, leading to increased proliferation of keratinocytes. medchemexpress.com

Table 1: Hypothetical Regulatory Network of Octapeptide-2

Component Proposed Role in the Network Potential Downstream Effects
Octapeptide-2 Initiates signaling by mimicking Thymosin ß-4. Activation of cell surface receptors.
Cell Surface Receptors Transduce the external signal into the cell. Activation of intracellular signaling pathways.
Transcription Factors Regulate the expression of target genes. Upregulation of pro-proliferative and anti-apoptotic genes.
Target Genes Execute the biological response. Increased production of growth factors, cyclins, and survival proteins.

| Cellular Processes | The ultimate biological outcome. | Enhanced cell growth, migration, and stem cell activation. |

Unexplored Signaling Pathways and Novel Cellular Targets of this compound

While the general pro-growth effects of Octapeptide-2 are established, the specific signaling pathways it modulates remain largely unexplored. Given its function in hair follicle activation, several pathways warrant investigation. The Wnt/β-catenin pathway is a critical regulator of hair follicle development and stem cell activation. It is plausible that Octapeptide-2's mechanism involves the stabilization of β-catenin and the subsequent activation of Wnt target genes. Other potential pathways include the Notch and BMP signaling pathways, which are crucial for cell fate decisions and differentiation within the hair follicle.

Future research should also aim to identify novel cellular targets. Beyond the hair follicle stem cells and keratinocytes, the influence of Octapeptide-2 on other cells within the dermal microenvironment, such as dermal papilla cells, fibroblasts, and endothelial cells, is unknown. Dermal papilla cells, in particular, play a crucial role in regulating the hair growth cycle, and their interaction with Octapeptide-2 could be a key aspect of its function. Furthermore, investigating its effects on immune cells within the skin could reveal potential immunomodulatory roles.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research

A multi-omics approach offers a powerful strategy to comprehensively map the biological effects of Octapeptide-2. nih.govmdpi.com Integrating data from genomics, proteomics, and metabolomics can provide a multi-layered understanding of its mechanism of action, moving from gene to function. mdpi.com

Genomics and Transcriptomics: These analyses can identify the full spectrum of genes whose expression is altered by Octapeptide-2. This could confirm the involvement of hypothesized signaling pathways and reveal entirely new regulatory networks. mdpi.com Comparing the transcriptomes of treated versus untreated cells can create a detailed map of the peptide's influence on cellular programming.

Proteomics: Proteomic studies can identify the specific proteins that physically interact with Octapeptide-2 or whose expression and post-translational modification state change upon treatment. nih.govnih.gov This provides direct evidence of the peptide's downstream effectors and can validate targets identified at the transcriptomic level. nih.gov

Metabolomics: Analyzing the metabolome can reveal how Octapeptide-2 affects cellular metabolism. Increased cell proliferation requires significant metabolic reprogramming, and metabolomics can identify shifts in key pathways, such as glycolysis and amino acid metabolism, that support the observed biological outcomes.

Table 2: Potential Applications of Multi-Omics in Octapeptide-2 Research

Omics Field Methodology Potential Insights
Genomics/Transcriptomics RNA-Sequencing (RNA-Seq) on treated vs. control cells. Identification of differentially expressed genes and regulated pathways.
Proteomics Mass spectrometry-based analysis (e.g., LC-MS/MS). nih.gov Mapping of protein-peptide interactions and changes in protein expression/phosphorylation. nih.gov

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS). | Characterization of metabolic shifts supporting cell growth and proliferation. |

The integration of these datasets can build predictive models of Octapeptide-2's function, leading to a more holistic understanding of its cellular impact. nih.gov

Opportunities for Advanced Peptide Engineering and Design Based on this compound Principles

Octapeptide-2 itself is a product of peptide engineering, designed for enhanced stability over its natural precursor, Tß4. experchem.com The principles learned from its structure and function can guide future peptide design. Advances in computational protein design and peptide synthesis open new avenues for creating next-generation therapeutics. biomedgrid.comyoutube.com

Future engineering efforts could focus on:

Enhanced Potency and Specificity: Modifying the amino acid sequence to increase binding affinity for specific receptors could lead to more potent effects at lower concentrations.

Improved Bioavailability: While more stable than Tß4, further modifications, such as cyclization or the incorporation of unnatural amino acids, could improve its resistance to degradation and prolong its biological activity. mdpi.com

Multifunctional Peptides: The Octapeptide-2 sequence could be combined with other functional peptide motifs to create chimeric molecules. For example, adding a cell-penetrating peptide sequence could enhance its uptake into target cells, or combining it with an anti-inflammatory peptide could provide a dual-action therapeutic.

By understanding the structure-activity relationship of Octapeptide-2, researchers can design novel peptides with tailored properties for various applications. nih.gov

Development of Novel In Vitro and Ex Vivo Research Models for Comprehensive this compound Studies

To fully elucidate the biological effects of Octapeptide-2, research must move beyond conventional 2D cell cultures to more physiologically relevant models. The development of advanced in vitro and ex vivo systems is crucial for studying the peptide's impact on the complex, three-dimensional environment of the skin and hair follicle.

Potential advanced models include:

3D Hair Follicle Organoids: These self-organizing structures mimic the development and architecture of natural hair follicles. They provide an ideal platform for studying the effects of Octapeptide-2 on stem cell activation, cell differentiation, and hair shaft production in a controlled in vitro setting.

Human Scalp Explant Cultures: Using ex vivo cultures of human scalp tissue allows for the study of Octapeptide-2 in a model that retains the native cellular composition and architecture of the skin, including the interaction between epidermal and dermal compartments.

Skin-on-a-Chip Models: Microfluidic devices that recapitulate the structure and function of human skin can be used to study the permeation of Octapeptide-2 and its real-time effects on various cell types under controlled flow conditions, mimicking blood circulation.

These sophisticated models will be instrumental in bridging the gap between basic research and understanding the clinical potential of Octapeptide-2 and its derivatives.

Conclusion

Synthesis of Key Academic Discoveries Regarding Octapeptide-2

Academic research has identified Octapeptide-2 as a synthetic, biomimetic peptide engineered to replicate the function of Thymosin β4, a naturally occurring growth factor involved in cellular migration, differentiation, and wound healing. medchemexpress.comexperchem.comulprospector.com A primary focus of scientific inquiry has been its application in hair care, where it is recognized for its potential to promote hair growth. ulprospector.cominci.guide The compound is also known by the trade name Prohairlin-β4. inci.guideci.guide

Key discoveries into its mechanism of action reveal a multi-pronged approach within the hair follicle ecosystem. Studies have demonstrated that Octapeptide-2 can stimulate the proliferation of keratinocytes, the primary cells that constitute the hair shaft. medchemexpress.comulprospector.com It is understood to promote hair growth by activating the stem cells within the hair follicle. experchem.cominci.guide Furthermore, research indicates that the peptide enhances the migration of hair cells and concurrently inhibits apoptosis, or programmed cell death, thereby strengthening the hair. medchemexpress.cominci.guideci.guide Beyond its direct effects on hair follicle cells, Octapeptide-2 has been shown to stimulate fibroblasts to synthesize essential extracellular matrix proteins, including collagen and elastin (B1584352). inci.guideci.guide An important finding is that as a synthetic analog, Octapeptide-2 exhibits greater stability compared to the native protein it mimics, which is a significant characteristic for its application. experchem.cominci.guide

Clinical contexts have been explored in studies such as a randomized controlled trial for the treatment of alopecia areata and its use in combination with platelet-rich plasma (PRP) for androgenetic alopecia, as cited in research summaries. medchemexpress.com

Table 1: Summary of Discovered Biological Activities of Octapeptide-2 This table is interactive. You can sort and filter the data.

Biological Effect Target Cells/Components Mechanism of Action Reference
Promotes Hair Growth Hair Follicle Stem Cells Activation of stem cells to encourage new growth cycles. experchem.cominci.guide
Increases Cell Proliferation Keratinocytes, Fibroblasts Stimulates the division and growth of key cells for hair and skin structure. medchemexpress.comulprospector.comstudiosorbellini.it
Reduces Cell Apoptosis Hair Follicle Cells Inhibits programmed cell death, leading to stronger, more resilient hair. medchemexpress.cominci.guideci.guide
Enhances Cell Migration Hair Follicle Cells Speeds up the movement of cells necessary for follicle function and repair. experchem.cominci.guide
Stimulates ECM Synthesis Fibroblasts Increases the production of collagen, elastin, and fibronectin. inci.guideci.guide
Mimics Growth Factor Various Acts as a functional analog of Thymosin β4. medchemexpress.comexperchem.comulprospector.com

Remaining Academic Questions and Challenges in Octapeptide-2 Research

Despite the established findings, several academic questions and research challenges persist. A significant challenge lies in the limited availability of independent, peer-reviewed studies detailing the precise molecular pathways Octapeptide-2 modulates. studiosorbellini.it While it is known to mimic Thymosin β4, the full spectrum of its receptor interactions and downstream signaling cascades within the complex biological system of the skin and hair follicle is not exhaustively detailed in public academic literature.

General challenges inherent to peptide research also apply to Octapeptide-2. These include optimizing formulations to ensure structural stability and enhance penetration through the stratum corneum to reach target cells effectively. nih.govnih.gov While microencapsulation has been mentioned as a protective strategy, ongoing research into advanced delivery systems remains a critical area. studiosorbellini.it

Furthermore, the synthesis and purification of peptides on a large scale present sustainability challenges, including the use of hazardous solvents and reagents with poor atom efficiency. acs.orgresearchgate.net The development of "green" chemistry protocols for peptide synthesis is an ongoing challenge for the field that impacts the production of compounds like Octapeptide-2. acs.org A broader academic question is the long-term interaction of this biomimetic peptide within biological systems and its potential effects beyond the targeted hair follicle.

Future Prospects for Fundamental Octapeptide-2 Understanding within Biological Systems

The future of Octapeptide-2 research is poised to delve deeper into its fundamental biological interactions. A primary prospect is the use of advanced analytical techniques, such as targeted proteomics and transcriptomics, to map the specific cellular pathways it activates. This would provide a more granular understanding of how it influences gene expression and protein activity in keratinocytes and dermal papilla cells, moving beyond its currently understood functions.

Another promising avenue is the exploration of novel delivery technologies. Research into systems like microneedle patches, which have been investigated for other peptides to improve skin penetration, could offer a new frontier for enhancing the bioavailability and efficacy of Octapeptide-2. nih.gov Such studies would provide fundamental insights into its transport and activity within different layers of the skin.

Finally, given that the native molecule it mimics, Thymosin β4, possesses a wide range of functions including promoting angiogenesis and wound healing, future fundamental research could investigate whether Octapeptide-2 exhibits similar pleiotropic effects. studiosorbellini.it Exploring its potential role in broader skin regeneration, repair, and anti-inflammatory processes could significantly expand the fundamental understanding of its capabilities within biological systems, beyond its current application in hair care.

Q & A

Q. What structural characteristics define Octapeptide 2, and how can they be experimentally resolved?

this compound’s structural conformation (e.g., extended vs. β-turn configurations) can be determined using X-ray crystallography and antibody-binding assays . For example, studies reveal its extended conformation when complexed with Fab fragments (e.g., POM2 antibody), disrupting native β-turn structures . Methodologically, co-crystallization with antibodies and resolution refinement (e.g., 2.3 Å) are critical for resolving atomic-level details.

Q. How does this compound interact with heat shock proteins (HSPs), and what experimental approaches validate these interactions?

this compound derivatives, such as Hsp70-derived octapeptide acetate, bind to HSP70 family proteins via tetratricopeptide repeat (TPR) domains. Fluorescence-based refolding assays (e.g., luciferase refolding) and pull-down assays are used to study these interactions. For instance, CHIP and hSGT proteins modulate HSP70-mediated refolding efficiency, with competitive binding assays quantifying affinity .

Q. What in vitro models are suitable for studying this compound’s role in protein aggregation?

Cell-free conversion assays are widely employed. For example, PrP-sen (cellular prion protein) binding and conversion to protease-resistant PrP-res can be monitored using SDS-PAGE and Western blotting. Kinetic analyses reveal that octapeptide repeat insertions accelerate aggregation by enhancing binding rates rather than altering structural stability .

Advanced Research Questions

Q. How can conflicting data on this compound’s structural dynamics (e.g., β-turn vs. extended conformations) be resolved?

Discrepancies arise from environmental conditions (e.g., pH, binding partners) and methodological limitations. To address this:

  • Compare NMR spectroscopy (solution-state dynamics) with crystallography (static structures).
  • Use molecular dynamics (MD) simulations to model conformational flexibility under varying conditions. Evidence from antibody-bound crystal structures suggests environmental factors (e.g., antibody binding) override native conformations .

Q. What experimental strategies quantify the impact of octapeptide repeat expansions on aggregation kinetics?

Key approaches include:

  • Time-resolved PK digestion assays : Measure protease resistance of PrP-res over time.
  • ATR-FTIR spectroscopy : Compare β-sheet content in wild-type vs. mutant peptides (e.g., 145stop mutants).
  • Binding affinity assays : Surface plasmon resonance (SPR) quantifies PrP-sen:PrP-res binding rates. Data show repeat expansions lower kinetic barriers for aggregation but do not alter protease-resistant core structures .

Q. How can phylogenetic analysis of this compound homologs inform evolutionary studies of protein function?

Phylogenetic comparisons (e.g., Tem-HrTH octapeptide in cockroaches and beetles) clarify evolutionary conservation. Steps include:

  • Sequence alignment : Identify conserved motifs across species.
  • Maximum likelihood trees : Test hypotheses (e.g., Crptocercus placement in Polyphaginae subfamily).
  • Functional assays : Compare bioactivity (e.g., hormone signaling) in divergent species. Such analyses link structural conservation to functional roles in social behavior or symbiosis .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s binding assays (e.g., Fab fragment studies)?

  • Control for cooperativity : Ensure binding assays account for non-reversible interactions (e.g., PrP-sen:PrP-res binding in cell-free systems).
  • Replicate with orthogonal methods : Validate SPR data with isothermal titration calorimetry (ITC).
  • Statistical rigor : Use nonlinear regression models to calculate binding constants (e.g., GraphPad Prism) .

Q. What criteria determine the relevance of this compound’s structural data to broader disease mechanisms (e.g., prion disorders)?

  • Correlate in vitro findings with in vivo models : Compare aggregation rates in cell-free systems vs. transgenic mice.
  • Assay functional consequences : Link structural changes (e.g., repeat insertions) to neuronal toxicity via primary neuron viability assays .
  • Meta-analysis : Cross-reference structural datasets (e.g., PDB entries) with clinical mutation databases .

Data Presentation Standards

  • Tables : Include kinetic parameters (e.g., konk_{on}, koffk_{off}) for binding assays and secondary structure percentages (ATR-FTIR).
  • Figures : Use SDS-PAGE gels to show PK resistance, MD simulation snapshots for conformational dynamics, and phylogenetic trees for evolutionary analysis.
  • Supplemental Data : Provide raw SPR sensorgrams, crystallization conditions, and sequence alignment files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.